4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester
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Overview
Description
Preparation Methods
The synthesis of 4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzenepropanoic acid with (2R)-glycidyl methacrylate under specific conditions to form the desired ester . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester is widely used in scientific research, particularly in:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studying enzyme mechanisms and protein interactions due to its reactive epoxide group.
Medicine: Research involving this compound includes drug development and the study of metabolic pathways.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester involves its reactive epoxide group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, thereby affecting their function and activity. The compound targets specific molecular pathways, making it useful in studying biochemical processes.
Comparison with Similar Compounds
Similar compounds to 4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester include:
4-Hydroxybenzenepropanoic Acid: Lacks the epoxide group, making it less reactive in certain biochemical applications.
Glycidyl Methacrylate: Contains the epoxide group but lacks the benzenepropanoic acid moiety, limiting its use in specific synthetic routes.
Epoxy Resins: These are more complex and used in industrial applications but share the reactive epoxide group.
This compound stands out due to its unique combination of functional groups, making it versatile for various research and industrial applications.
Properties
IUPAC Name |
methyl 3-[4-[[(2R)-oxiran-2-yl]methoxy]phenyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-15-13(14)7-4-10-2-5-11(6-3-10)16-8-12-9-17-12/h2-3,5-6,12H,4,7-9H2,1H3/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCUIFGTTIEBLT-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)OCC2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC1=CC=C(C=C1)OC[C@H]2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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